molecular formula C8H4F4N2 B1526450 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- CAS No. 18645-92-6

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-

Cat. No.: B1526450
CAS No.: 18645-92-6
M. Wt: 204.12 g/mol
InChI Key: KJUWDDLXAIAGAQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)-, is a fluorinated heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which consists of fused benzene and imidazole rings. Benzimidazoles are known for their wide range of biological activities and are commonly found in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- can be synthesized through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with trifluoromethylated carboxylic acids or their derivatives under acidic conditions. Another approach is the fluorination of preformed benzimidazoles using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced benzimidazole derivatives.

  • Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- has various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

  • Industry: Utilized in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

  • 1H-Benzimidazole, 2-(trifluoromethyl)-: Lacks the fluorine at the 7-position.

  • 1H-Benzimidazole, 7-fluoro-: Lacks the trifluoromethyl group at the 2-position.

These compounds differ in their chemical properties and biological activities, making 1H-Benzimidazole, 7-fluoro-2-(trifluoromethyl)- unique in its applications.

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWDDLXAIAGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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